molecular formula C14H12O7S2 B8280249 Ethylene 2-naphthoylmethanedisulfonate

Ethylene 2-naphthoylmethanedisulfonate

Cat. No.: B8280249
M. Wt: 356.4 g/mol
InChI Key: NYGUYYAVMUERTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylene 2-naphthoylmethanedisulfonate is a useful research compound. Its molecular formula is C14H12O7S2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12O7S2

Molecular Weight

356.4 g/mol

IUPAC Name

naphthalen-2-yl-(2,2,4,4-tetraoxo-1,5,2,4-dioxadithiepan-3-yl)methanone

InChI

InChI=1S/C14H12O7S2/c15-13(12-6-5-10-3-1-2-4-11(10)9-12)14-22(16,17)20-7-8-21-23(14,18)19/h1-6,9,14H,7-8H2

InChI Key

NYGUYYAVMUERTC-UHFFFAOYSA-N

Canonical SMILES

C1COS(=O)(=O)C(S(=O)(=O)O1)C(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3 g NaH in 50 mL of glyme was added 1.0 g of ethylene methanedisulfonate. To this solution was added 1.1 g of 2-naphthoyl chloride and the H2 evolved was measured. The theoretical amount of H2 evolved in about 45 min. The solvent was then removed from the solution on a rotary evaporator. The residue was taken up in 50 mL of water and washed with CH2Cl2. The water solution was acidified and an oil separated which was then extracted with CH2Cl2 which was dried over MgSO4, and evaporated to leave 1.65 g (93%) of crude product. Subsequent crystallization from CH2Cl2-cyclohexane gave 1.49 g (84%) ethylene 2-naphthoylmethanedisulfonate, m.p. 150-158° C. (95-4).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

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